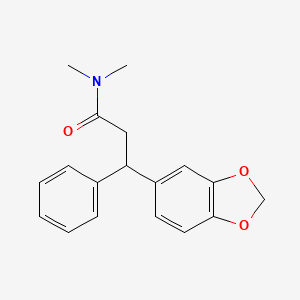![molecular formula C21H32N2O B6130423 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130423.png)
7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of spirocyclic compounds, which are known for their unique structural features and diverse biological activities. In 5]decane.
Wirkmechanismus
The mechanism of action of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or protein targets in cells. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of various microorganisms. Additionally, it has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which are essential for drug development.
Zukünftige Richtungen
There are several future directions for the study of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane. One of the directions is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and protein targets in cells. Additionally, further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its toxicity in vivo. Finally, the compound's potential as a drug candidate for various diseases should be explored in preclinical and clinical trials.
Conclusion:
7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method has been reported in the literature, and its mechanism of action and protein targets in cells need further investigation. The compound exhibits significant biochemical and physiological effects, and its potential as a drug candidate should be explored in preclinical and clinical trials. Future studies should focus on evaluating its pharmacokinetic and pharmacodynamic properties, as well as its toxicity in vivo.
Synthesemethoden
The synthesis of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The most common method involves the reaction of cyclobutylmethylamine with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst, followed by the reaction with 1,2-dibromoethane and sodium hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, it has been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
9-(cyclobutylmethyl)-2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-24-20-8-6-19(7-9-20)15-23-13-11-21(17-23)10-3-12-22(16-21)14-18-4-2-5-18/h6-9,18H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSZRWYODIVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3(C2)CCCN(C3)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid](/img/structure/B6130353.png)
![N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6130356.png)
![2-cyclopropyl-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6130359.png)
![N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6130366.png)
![2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6130379.png)
![2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6130386.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6130397.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)
![3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6130433.png)
